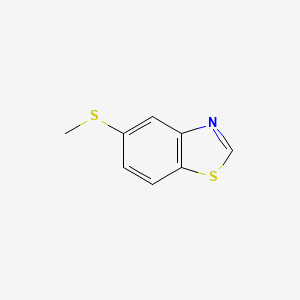

5-(Methylsulfanyl)-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Methylsulfanyl)-1,3-benzothiazole is a sulfur-containing heterocyclic compound featuring a benzothiazole core substituted with a methylsulfanyl (-SCH₃) group at the 5-position. Benzothiazoles are aromatic systems comprising fused benzene and thiazole rings, known for diverse biological activities, including anticancer, antimicrobial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzothiazole derivatives, including Benzothiazole, 5-(methylthio)-, can be synthesized through various methods. One common approach involves the reaction of 2-mercaptoaniline with acid chlorides . Another method includes the use of o-aminothiophenols and aldehydes in the presence of catalysts such as samarium triflate under mild reaction conditions . Additionally, microwave-accelerated condensation reactions using ionic liquids have been employed for the synthesis of benzothiazole derivatives .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 5-(methylthio)- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Reducing agents like sodium borohydride can be used to reduce benzothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzothiazole ring can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, molecular oxygen.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzothiazole, 5-(methylthio)- can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

While "5-(Methylsulfanyl)-1,3-benzothiazole" is mentioned in the search results , comprehensive data tables and well-documented case studies focusing solely on its applications are not available within the provided context. However, the search results do provide some information regarding benzothiazole derivatives and their applications, which can be used to infer potential applications of the specified compound.

General Applications of Benzothiazoles:

- Pharmaceutical Industry: Benzothiazoles are an attractive heterocyclic class with practical applications in medicine . They are used to treat several diseases, including neurological diseases, local cerebral ischemia, central muscle relaxants, and cancer . They also exhibit antitumor, antimicrobial, anti-tubercular, anti-HIV, and antimalarial activity .

- Other Industries: Aside from medicine, benzothiazoles are used in photography and agriculture .

Benzothiazoles as Anti-Tubercular Compounds:

- Recent developments: There has been work done on synthetic developments of benzothiazole-based anti-tubercular compounds and their in vitro and in vivo activity .

- Drug resistance: Due to the development of multidrug resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), medicinal chemists are searching for new molecules to combat drug resistance .

- Potential target: Benzothiazole is one such "privileged drug-like scaffold" . Compound 7a displays better binding affinity with several amino acids at the active site of the protein chain, suggesting it could be a potential target responsible for its anti-tubercular activity .

- Acetamide-linked derivatives: Acetamide linked benzothiazole derivatives have been synthesized and biological evaluation of the synthesized compounds showed moderate to good anti-tubercular activity against M. tuberculosis H .

Environmental Considerations:

Mechanism of Action

The mechanism of action of Benzothiazole, 5-(methylthio)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzothiazole Derivatives

5-Chloro-2-methylbenzothiazole (CAS 1006-99-1)

- Structure : Chloro (-Cl) at position 5; methyl (-CH₃) at position 2.

- Properties : Density = 1.45 g/cm³; melting point = 65–70°C; boiling point = 337.6°C .

2-Aminobenzothiazole (2-ABT)

- Structure: Amino (-NH₂) at position 2.

- Applications : Detected in environmental samples (e.g., surface water) via LC-MS/MS with a method detection limit of 1.6–1,000 μg/L .

- Relevance: Amino groups improve solubility and hydrogen-bonding capacity, critical for drug design.

2-Methylbenzothiazole (2-TBT)

- Structure : Methyl (-CH₃) at position 2.

- Environmental Impact : Detected in surface water with a method recovery rate of 59.8–98.7% .

- Comparison : Methyl groups at position 2 reduce steric hindrance compared to bulkier substituents like sulfonamides.

Imidazo[2,1-b][1,3]benzothiazole Derivatives

- Example : 7-Sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole (Compound 3f).

- Activity : IC₅₀ = 0.097 μM against Hep G2 liver cancer cells; enhances radiosensitization at 4 Gy .

- SAR : Sulfonamide groups at position 7 synergize with fluorophenyl substituents to promote DNA fragmentation.

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

- Structure : Chloro at position 5; 4-methoxyphenyl at position 2.

- Crystallography : Dihedral angle between benzothiazole and methoxyphenyl rings = 8.76°, indicating near-planar geometry .

Functional Analogues from Other Heterocyclic Classes

2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide

- Structure : Benzoxazole core with sulfanyl-acetohydrazide side chain.

N-{3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide

- Structure : Thiadiazole core with methylsulfanyl and benzamide groups.

- Activity : EC₅₀ = 31.4 μM against Influenza A H3N2, highlighting the antiviral role of methylsulfanyl groups .

Data Tables

Table 1: Physicochemical Properties of Benzothiazole Derivatives

Research Findings and Implications

- Substituent Position : Substitution at position 5 (e.g., chloro in 5-Chloro-2-methylbenzothiazole) vs. position 2 (e.g., methyl in 2-TBT) alters electronic properties and steric effects, impacting binding to biological targets .

- Electron-Donating vs.

- Environmental Presence : Benzothiazoles like 2-ABT and 2-TBT are persistent in aquatic systems, necessitating advanced detection methods (e.g., LC-MS/MS with LOD = 0.03–1.4 μg/L) .

Biological Activity

5-(Methylsulfanyl)-1,3-benzothiazole, also known as 2-Methyl-5-methylthio-benzothiazole, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring. The presence of both a methyl group and a methylthio group enhances its reactivity and biological activity compared to simpler derivatives. The molecular formula is C8H9NS with a molecular weight of approximately 169.23 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C8H9NS |

| Molecular Weight | 169.23 g/mol |

| Chemical Structure | Structure |

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Properties : Exhibits significant antibacterial and antifungal activities.

- Anticancer Effects : Demonstrates potential in inhibiting cancer cell proliferation.

- Neuroprotective Activity : May provide protection against neurodegenerative diseases.

Research indicates that the mechanisms through which this compound exerts its effects include:

- Aryl Hydrocarbon Receptor (AhR) Activation : This receptor is involved in various biological processes, including xenobiotic metabolism and immune response modulation.

- Inhibition of Enzymatic Activity : The compound has shown to inhibit enzymes such as tyrosinase, which is crucial in melanin production, making it a candidate for skin-related applications .

- Modulation of Cellular Pathways : It influences multiple biochemical pathways that could lead to anti-inflammatory and anticancer effects .

Anticancer Research

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:

- Study on Lung Cancer Cells : The compound showed significant inhibition of cell growth in non-small cell lung cancer lines, with IC50 values indicating effective concentration ranges for therapeutic potential .

Antimicrobial Studies

The compound has been tested against various bacterial strains, showing promising results:

- Against Mycobacterium tuberculosis : Benzothiazole derivatives have been evaluated for their activity against both drug-sensitive and multidrug-resistant strains of tuberculosis. The minimum inhibitory concentrations (MIC) were reported to be significantly lower than those for traditional antibiotics .

Neuroprotective Studies

Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis:

- Mechanism Exploration : Studies suggest that it may enhance astrocytic uptake of glutamate and inhibit excitotoxic pathways, potentially benefiting conditions like amyotrophic lateral sclerosis (ALS) .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with other benzothiazole derivatives is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Methylbenzothiazole | Methyl group at position 2 | Moderate antifungal activity |

| 2-(Methylthio)benzothiazole | Methylthio group at position 2 | Similar antifungal activity |

| 5-Chloro-benzothiazole | Chlorine substituent at position 5 | Stronger herbicidal activity |

The presence of both methyl and methylthio groups in this compound enhances its biological activity compared to these simpler derivatives.

Properties

CAS No. |

500588-69-2 |

|---|---|

Molecular Formula |

C8H7NS2 |

Molecular Weight |

181.3 g/mol |

IUPAC Name |

5-methylsulfanyl-1,3-benzothiazole |

InChI |

InChI=1S/C8H7NS2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3 |

InChI Key |

PBVWRZCQZJRSAX-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=C(C=C1)SC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.